molecular formula C18H11F3N2OS3 B3646890 2-(Benzenesulfinyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

2-(Benzenesulfinyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B3646890
M. Wt: 424.5 g/mol
InChI Key: GXUBAEFNQNYDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfinyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a complex heterocyclic compound that features a unique combination of sulfur, nitrogen, and fluorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfinyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors One common approach involves the cyclization of thiophene derivatives with appropriate substituents to form the thieno[2,3-b]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfinyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzenesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfinyl group yields sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(Benzenesulfinyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfinyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The benzenesulfinyl group can form reversible covalent bonds with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiophene derivatives: These compounds have a simpler structure but can exhibit similar electronic properties.

Uniqueness

2-(Benzenesulfinyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is unique due to the presence of the trifluoromethyl and benzenesulfinyl groups, which impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(benzenesulfinyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2OS3/c19-18(20,21)11-9-12(13-7-4-8-25-13)23-16-14(11)15(22)17(26-16)27(24)10-5-2-1-3-6-10/h1-9H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUBAEFNQNYDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzenesulfinyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(Benzenesulfinyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 3
2-(Benzenesulfinyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-(Benzenesulfinyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 5
2-(Benzenesulfinyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
2-(Benzenesulfinyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.